molecular formula C6H16N2O7P2Pt B1671756 Imifoplatin CAS No. 1339960-28-9

Imifoplatin

Cat. No.: B1671756
CAS No.: 1339960-28-9
M. Wt: 485.23 g/mol
InChI Key: SCMHTXQHAHWVSX-BNTLRKBRSA-L
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Description

PT-112 is a novel pyrophosphate-platinum conjugate that has shown promising results in the field of oncology. It is the first pyrophosphate-containing anti-cancer agent under clinical development. PT-112 induces immunogenic cell death, a mode of cancer cell death that provokes an anti-cancer adaptive immune response .

Preparation Methods

The synthesis of PT-112 involves the conjugation of a pyrophosphate moiety with a platinum-based compound. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the pyrophosphate component of PT-112 has an affinity for bone, which provides a rationale for targeting cancers that affect the bone .

Chemical Reactions Analysis

PT-112 undergoes several types of chemical reactions, including:

    Oxidation: PT-112 can induce oxidative stress in cancer cells, leading to cell death.

    Reduction: The platinum component of PT-112 can undergo reduction reactions within the cellular environment.

    Substitution: PT-112 can participate in substitution reactions, where ligands in the platinum complex are replaced by other molecules within the cell.

Common reagents and conditions used in these reactions include oxidative agents, reducing agents, and various ligands that can interact with the platinum center. The major products formed from these reactions are typically reactive oxygen species and other intermediates that contribute to the cytotoxic effects of PT-112 .

Comparison with Similar Compounds

PT-112 is part of a family of stable pyrophosphate-platinum conjugates known as phosphaplatins. These compounds exhibit selective cytotoxicity towards cancer cells while sparing healthy cells. Similar compounds include other platinum-based chemotherapeutic agents, such as cisplatin and carboplatin. PT-112 is unique in its ability to induce immunogenic cell death and its osteotropic properties, which make it particularly effective in targeting bone-related cancers .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

1339960-28-9

Molecular Formula

C6H16N2O7P2Pt

Molecular Weight

485.23 g/mol

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(2+)

InChI

InChI=1S/C6H14N2.H4O7P2.Pt/c7-5-3-1-2-4-6(5)8;1-8(2,3)7-9(4,5)6;/h5-6H,1-4,7-8H2;(H2,1,2,3)(H2,4,5,6);/q;;+2/p-2/t5-,6-;;/m1../s1

InChI Key

SCMHTXQHAHWVSX-BNTLRKBRSA-L

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.OP(=O)([O-])OP(=O)(O)[O-].[Pt+2]

SMILES

C1CCC(C(C1)N)N.OP(=O)([O-])OP(=O)(O)[O-].[Pt+2]

Canonical SMILES

C1CCC(C(C1)N)N.OP(=O)([O-])OP(=O)(O)[O-].[Pt+2]

Appearance

Solid powder

1339960-28-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Imifoplatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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